molecular formula C7H7BrClN B594441 3-(broMoMethyl)-2-chloro-6-Methylpyridine CAS No. 1227574-84-6

3-(broMoMethyl)-2-chloro-6-Methylpyridine

Cat. No. B594441
CAS RN: 1227574-84-6
M. Wt: 220.494
InChI Key: IFCQIVZDVGTMIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography , NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and other chemical reactivities .

Scientific Research Applications

Synthesis and Structural Studies

  • Schiff Base Compounds : A Schiff base compound involving a similar structure, 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, has been synthesized for studying its crystal structure and antibacterial activities (Wang et al., 2008).

  • Aminomethylation : The aminomethylation of related pyridines leads to the formation of bromomethyl derivatives, useful in creating sulfur-containing amino and hydroxymethyl derivatives (L. D. Smirnov et al., 2005).

  • Thienopyridine Synthesis : The synthesis of thienopyridines from ortho-halogenated pyridine derivatives, including 3-bromo-2-cyanomethylpyridine, demonstrates the compound's role in creating thienopyridines (D. Bremner et al., 1992).

Chemical Intermediates and Reactions

  • Separation and Purification : Studies on 2-Chloro-5-Trichloromethylpyridine, a related compound, involve separation and purification methods, indicating its importance as an intermediate in medicinal and pesticide applications (Su Li, 2005).

  • Halogen Exchange : Research on 2-chloro-6-methylpyridine, a structurally similar compound, has explored silyl-mediated halogen/halogen displacement in pyridines, highlighting the versatility in chemical modifications (M. Schlosser et al., 2002).

Synthesis of Derivatives

  • Pyridyne Precursors : 3-Bromo-2-chloro-4-methoxypyridine, a compound with a similar halogenated pyridine structure, has been developed as a practical 2,3-pyridyne precursor, illustrating the potential for creating specialized chemical structures (M. Walters et al., 1992).

  • Pyridinethione Synthesis : The synthesis of 3-cyano-6-methoxymethyl-4-methyl-2(1H)-pyridinethione from a related chloro-methylpyridine demonstrates the compound's utility in creating novel sulfur compounds (E. Kaigorodova et al., 1999).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve how the compound interacts with biological systems or processes .

Safety and Hazards

This involves detailing the safety precautions needed when handling the compound, its toxicity levels, any risks it poses to health or the environment, and the proper disposal methods .

properties

IUPAC Name

3-(bromomethyl)-2-chloro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCQIVZDVGTMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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